molecular formula C12H10O2 B180155 4-Methoxy-2-naphthaldehyde CAS No. 123239-64-5

4-Methoxy-2-naphthaldehyde

Cat. No. B180155
M. Wt: 186.21 g/mol
InChI Key: RJNSXRAUGCVFET-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthaldehyde is an organic compound with the molecular formula C12H10O2 . It is a derivative of naphthaldehyde, which is a class of aromatic compounds . The compound is used in various chemical reactions and has been found in natural products .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-naphthaldehyde consists of a naphthalene core with a methoxy group (-OCH3) and an aldehyde group (-CHO) attached to it . The exact positions of these groups on the naphthalene core can vary, leading to different isomers .


Chemical Reactions Analysis

4-Methoxy-2-naphthaldehyde, like other naphthaldehydes, can undergo various chemical reactions due to the presence of the reactive aldehyde group . For instance, it can participate in aldol reactions, Mannich reactions, and others . The exact reactions that 4-Methoxy-2-naphthaldehyde undergoes could depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

4-Methoxy-2-naphthaldehyde has a molecular weight of 186.21 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

1. Optical Applications

  • Application Summary: 4-Methoxy-2-nitroaniline single crystals are grown for optical applications . These crystals are part of a new innovative research focus on organic nonlinear optic (NLO) materials due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
  • Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
  • Results: The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated . The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

2. Fluorescence Probes for Detecting and Imaging

  • Application Summary: Naphthalene derivatives, including 4-Methoxy-2-naphthaldehyde, are used as fluorescence probes for detecting and imaging . These probes exhibit excellent sensing and selectivity properties towards anions and cations and are also used as a part of target biomolecules .
  • Methods of Application: The photophysical properties of naphthalene derivatives are investigated using UV visible spectroscopy and fluorescence spectroscopy .
  • Results: Naphthalene-based fluorescence probes due to their hydrophobic nature exhibit excellent sensing and selectivity properties towards anions and cations .

3. Antioxidant and Cytotoxic Activities

  • Application Summary: 4-Methoxy-2-naphthaldehyde and its derivatives have been evaluated for their antioxidant and cytotoxic activities .
  • Methods of Application: The antioxidant activity was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging method .
  • Results: 4-Methoxy-2-naphthaldehyde showed higher DPPH radical scavenging activity and reducing power than its methylated derivatives .

4. Photopolymerization

  • Application Summary: Naphthalene-based oxime esters, including 4-Methoxy-2-naphthaldehyde, are used as Type I photoinitiators for free radical photopolymerization . This process is advantageous due to its low energy consumption, faster curing reaction times, absence of volatile organic compounds, and low cost .
  • Methods of Application: The photochemical reaction behavior of these novel compounds was studied by photolysis, cyclic voltammetry (CV), and electron spin resonance (ESR) experiments . The initiation abilities of naphthalene-based oxime esters toward trimethylolpropane triacrylate (TMPTA) monomer were conducted through the photo-DSC instrument under UV and a 405@nm LED lamp .
  • Results: The naphthalene-based oxime ester that contains 1-naphthalene with o-methoxy substituent showed the rather red-shifted absorption region with the highest final conversion efficiency under UV (46%) and 405@nm LED (41%) lamp irradiation .

5. Structural Chemistry

  • Application Summary: Hydroxy and methoxy naphthaldehyde derivatives, including 4-Methoxy-2-naphthaldehyde, have been studied for their energetic and structural properties . These studies can result in a better understanding of these relationships and further development of methodologies to predict reactivity of substances whose thermochemical properties have not been investigated .
  • Methods of Application: The massic energy of combustion and vapor pressures at different temperatures were measured by static-bomb combustion calorimetry and Knudsen mass-loss effusion techniques . The computational studies were performed using the G3 (MP2)//B3LYP method .
  • Results: The combination of experimental and computational data enabled the determination of the enthalpies, entropies, and Gibbs energies of sublimation and formation of these compounds both in the crystal and gas phase .

6. Enzymatic Assay

  • Application Summary: 4-Methoxy-1-naphthaldehyde is used in fluorometric enzymatic assays for determining the activity of class I and II alcohol dehydrogenase isoenzymes in human pancreas and in human liver homogenates .
  • Methods of Application: The compound is used in a fluorometric assay, which is a type of biochemical test that measures the fluorescence of a sample to determine the concentration of an analyte .
  • Results: The results of these assays can provide valuable information about the activity of specific enzymes in human tissues .

7. Synthesis of Pyrazolo[1,2-b]phthalazinediones

  • Application Summary: 2-Methoxy naphthaldehyde, a derivative of 4-Methoxy-2-naphthaldehyde, is used for the synthesis of pyrazolo[1,2-b]phthalazinediones .
  • Methods of Application: The synthesis involves a series of organic reactions, including the Vilsmeier–Haack reaction .
  • Results: The end product, pyrazolo[1,2-b]phthalazinediones, is obtained through this synthesis .

8. Proton Transfer Studies

  • Application Summary: A series of naphthaldehydes, including 4-Methoxy-2-naphthaldehyde, have been investigated for their potential tautomerism . This study helps in understanding the proton transfer or deprotonation properties of these compounds .
  • Methods of Application: The compounds were studied using UV-Vis spectroscopy, NMR, and theoretical methods .
  • Results: In the case of 4-hydroxy-1-naphthaldehyde, concentration-dependent deprotonation has been detected in methanol and acetonitrile .

9. Alcohol Dehydrogenase Activity Determination

  • Application Summary: 4-Methoxy-1-naphthaldehyde is used in fluorometric enzymatic assays for determining the activity of class I and II alcohol dehydrogenase isoenzymes in human pancreas and in human liver homogenates .
  • Methods of Application: The compound is used in a fluorometric assay, which is a type of biochemical test that measures the fluorescence of a sample to determine the concentration of an analyte .
  • Results: The results of these assays can provide valuable information about the activity of specific enzymes in human tissues .

Safety And Hazards

The safety data sheet for a related compound, 6-Methoxy-2-naphthaldehyde, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Similar precautions might be applicable to 4-Methoxy-2-naphthaldehyde, but specific safety data for this compound was not found in the retrieved sources.

properties

IUPAC Name

4-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSXRAUGCVFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468174
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-naphthaldehyde

CAS RN

123239-64-5
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Ganapaty, PS Thomas, G Karagianis, PG Waterman… - Phytochemistry, 2006 - Elsevier
… : two 2-naphthaldehyes, namely, 4-hydroxy-3,5-dimethoxy-2-naphthaldehyde 1, 4-hydroxy-5-methoxy-2-naphthaldehye 2, its related isomer 5-hydroxy-4-methoxy-2-naphthaldehyde 3 …
Number of citations: 121 www.sciencedirect.com
SH Harper, AD Kemp, J Tannock - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
… and, therefore, we favour the 5-hydroxy4-methoxy-2-naphthaldehyde structure for compound … , and from 5-hydroxy-4-methoxy2-naphthaldehyde the other members are derivable by …
Number of citations: 17 pubs.rsc.org
OC Musgrave, D Skoyles - Journal of Chemical Research, 2006 - journals.sagepub.com
… The oxidation of 4-methoxy-2-methyl-1-naphthol by lead(IV) oxide gives 1-hydroxy-4-methoxy-2-naphthaldehyde, 4-methoxy-1,2-naphthaquinone and a …
Number of citations: 2 journals.sagepub.com
AC Jain, TR Seshadri - Proceedings of the Indian Academy of Sciences …, 1952 - Springer
… It has now been prepared by the oxidation of 1-hydroxy4-methoxy-2-naphthaldehyde with … in the case of 1-hydroxy-4-methoxy-2-naphthaldehyde (IV) in alkaline hydrogen peroxide, the …
Number of citations: 5 link.springer.com
P Emmott, R Livingstone - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
Attempted preparation of naphtho (1’: 2’-2: 3) furan from 1-hydroxy-2-naphthaldehyde by the above method gave only black tars, but that of the 4’-methoxy-derivative (VIII) proved …
Number of citations: 12 pubs.rsc.org
MJA Dev, N Rajarajeshwari - Asian Journal of Biomedical and …, 2013 - cabdirect.org
… oocarpa afforded ten coumpounds on column chromatography and repeated crystallizations, Lupeol, 5-Hydroxy-4-methoxy-2-naphthaldehyde, 4-Hydroxy-5-methoxy-2-naphthaldehyde…
Number of citations: 2 www.cabdirect.org
R Livingstone, RB Watson - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… first method for the synthesis of 4’-methoxy-6 : 6-dimethylnaphtho(l‘ : 2’-2 : 3)pyran (I) was based on the formation of the coumarin system from l-hydroxy-4-methoxy-2naphthaldehyde (I1 …
Number of citations: 0 pubs.rsc.org
K Likhitwitayawuid, S Dej-adisai… - Planta …, 1999 - thieme-connect.com
… montana, several other parts of which have been thoroughly studied (9—11), led to the isolation of diospyrin (11)and 5-hydroxy-4methoxy-2-naphthaldehyde (12). Extensive NMR …
Number of citations: 75 www.thieme-connect.com
Y Liu, Y Li, Q Feng, N Li, K Li, H Hou, B Zhang - Luminescence, 2018 - Wiley Online Library
… -2-naphthaldehyde-2-pyridinehydrazone (1) and its control compounds 1-hydroxy-4-chloro-2-naphthaldehyde-2-pyridinehydrazone (2) and 1-hydroxy-4-methoxy-2-naphthaldehyde-2-…
S Ganapaty, PS Thomas, G Karagianis… - Natural Product …, 2006 - Taylor & Francis
… first time while another, 5-hydroxy-4-methoxy-2-naphthaldehyde (1), is already known from the … 4 established that 1 was the known compound 5-hydroxy-4-methoxy-2-naphthaldehyde. …
Number of citations: 12 www.tandfonline.com

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